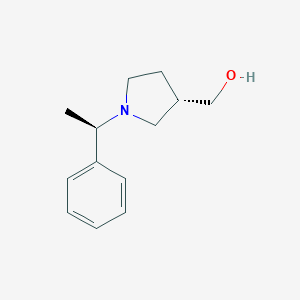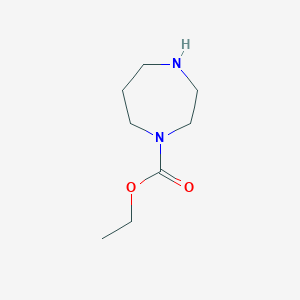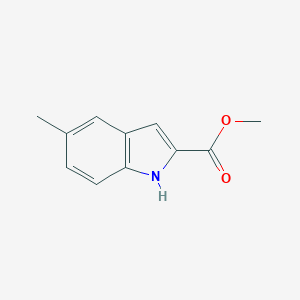
Methyl 5-methyl-1H-indole-2-carboxylate
Descripción general
Descripción
Methyl 5-methyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant for the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .
Synthesis Analysis
The synthesis of Methyl 5-methyl-1H-indole-2-carboxylate involves the esterification of indole-5-carboxylic acid . It has been used in the preparation of a variety of enamines . The conversion of these enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular formula of Methyl 5-methyl-1H-indole-2-carboxylate is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
Methyl 5-methyl-1H-indole-2-carboxylate has been used as a reactant in various chemical reactions. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, the preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, the synthesis of indirubin derivatives, and the preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-methyl-1H-indole-2-carboxylate is a solid substance . Its melting point ranges from 126 to 128 °C . The compound has a molecular weight of 175.18 .Aplicaciones Científicas De Investigación
Biosynthesis of Protein Kinase Inhibitors
Specific Scientific Field
Biochemistry and Pharmacology
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of protein kinases can be a therapeutic strategy for diseases such as cancer.
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures for this application are not specified in the available resources.
Results or Outcomes
The exact results or outcomes for this application are not specified in the available resources.
Metal-Free Friedel-Crafts Alkylation
Specific Scientific Field
Organic Chemistry
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” is used as a reactant in metal-free Friedel-Crafts alkylation . Friedel-Crafts alkylation is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring.
Results or Outcomes
Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” is used as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . Diphenylsulfonium ylides are useful intermediates in organic synthesis.
Results or Outcomes
Synthesis of Indole Derivatives
Specific Scientific Field
Organic Chemistry and Pharmacology
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have been found to be biologically active and are used in the treatment of various disorders in the human body .
Results or Outcomes
Biological Potential of Indole Derivatives
Specific Scientific Field
Pharmacology
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” can be used in the synthesis of indole derivatives, which have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Results or Outcomes
Inhibitor of Botulinum Neurotoxin
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” can be used in the synthesis of inhibitors of botulinum neurotoxin . Botulinum neurotoxin is a protein produced by the bacterium Clostridium botulinum, and it is the most potent neurotoxin known. Inhibitors of this neurotoxin can be used in the treatment of botulism.
Results or Outcomes
ITK Inhibitors
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” can be used in the synthesis of ITK inhibitors . ITK (Interleukin-2-inducible T-cell Kinase) is a protein that plays a key role in the immune response. Inhibitors of ITK can be used in the treatment of autoimmune diseases and certain types of cancer.
Results or Outcomes
Antibacterial Agents
Summary of the Application
“Methyl 5-methyl-1H-indole-2-carboxylate” can be used in the synthesis of antibacterial agents . These agents can be used to treat bacterial infections.
Safety And Hazards
Direcciones Futuras
Methyl 5-methyl-1H-indole-2-carboxylate has been used in various chemical reactions and its efficacy as a substrate for indigoid generation has been assessed . It has potential applications in the synthesis of biologically active compounds, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
methyl 5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBSXNKEVGXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406439 | |
| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1H-indole-2-carboxylate | |
CAS RN |
102870-03-1 | |
| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


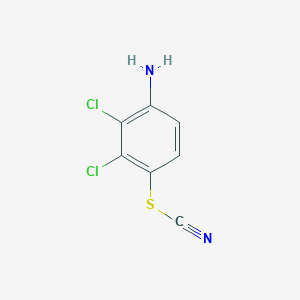
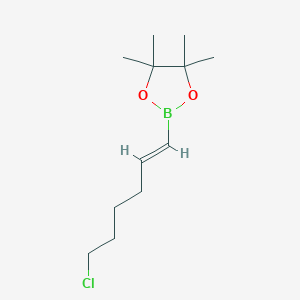

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
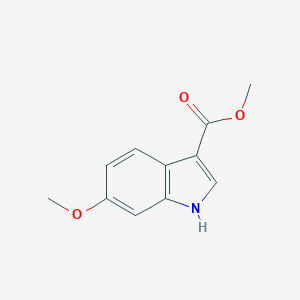


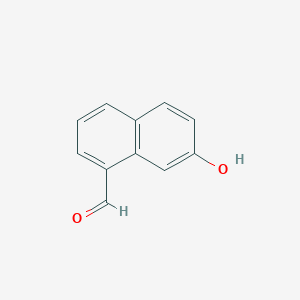
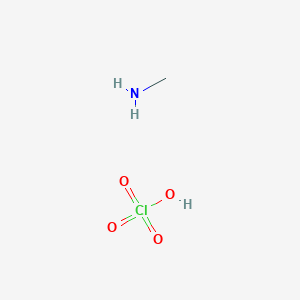
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
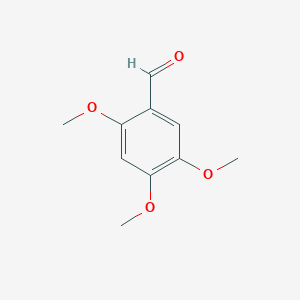
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)
